molecular formula C12H14O2 B1455801 1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid CAS No. 29765-43-3

1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid

Cat. No. B1455801
CAS RN: 29765-43-3
M. Wt: 190.24 g/mol
InChI Key: AXJZZLURMAKTOK-UHFFFAOYSA-N
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Description

1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid is a chemical compound with the molecular weight of 176.22 . Its IUPAC name is 1-(3-methylphenyl)cyclopropanecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12O2/c1-8-3-2-4-9(7-8)11(5-6-11)10(12)13/h2-4,7H,5-6H2,1H3,(H,12,13) . This indicates that the compound has 11 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 176.22 . Other physical and chemical properties such as boiling point, melting point, density, etc., are not available in the search results.

Scientific Research Applications

Synthesis and Derivative Formation

Cyclopropane-containing compounds have been synthesized through diastereoselective cyclopropanation reactions. For instance, the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives involved cyclopropanation reactions that are crucial for the formation of novel chemical structures with potential applications in medicinal chemistry and drug design (S. Yong et al., 2007). Similarly, the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety showcased ring opening of cyclopropane, leading to compounds with inhibitory activities against certain enzymes, highlighting the chemical versatility and potential pharmacological uses of these compounds (M. Boztaş et al., 2019).

Biological Activities and Applications

Cyclopropane-containing compounds exhibit a wide range of biological activities. For example, derivatives of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid have been investigated for their potential as biologically active molecules due to their unique chemical structures (Z. Szakonyi et al., 2002). The inhibition of ethylene production in plants by cyclopropane-1,1-dicarboxylic acid and related compounds offers insights into their application in agriculture to regulate plant growth and fruit ripening processes (V. Dourtoglou et al., 2000).

Advanced Material Synthesis

The synthesis of 2-nitro-cyclopropyl-1-carbonyl compounds from unsaturated carbonyl compounds demonstrates the utility of cyclopropane-containing compounds in developing novel materials with unique properties (Asit Ghosh et al., 2023). These materials could find applications in various industries, including pharmaceuticals, agrochemicals, and materials science, due to their structural uniqueness and chemical reactivity.

properties

IUPAC Name

1-[(3-methylphenyl)methyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9-3-2-4-10(7-9)8-12(5-6-12)11(13)14/h2-4,7H,5-6,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJZZLURMAKTOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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